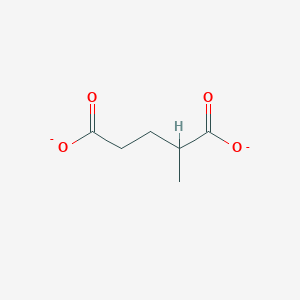

2-Methylpentanedioate

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C6H8O4-2 |

|---|---|

分子量 |

144.12 g/mol |

IUPAC 名称 |

2-methylpentanedioate |

InChI |

InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/p-2 |

InChI 键 |

AQYCMVICBNBXNA-UHFFFAOYSA-L |

SMILES |

CC(CCC(=O)[O-])C(=O)[O-] |

规范 SMILES |

CC(CCC(=O)[O-])C(=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies for 2 Methylpentanedioate and Its Derivatives

Esterification Pathways

Esterification represents the most direct and common route to synthesizing 2-methylpentanedioate. These methods begin with either 2-methylglutaric acid or its corresponding anhydride (B1165640) and react it with an alcohol, typically methanol (B129727), to form the desired diester.

Acid-Catalyzed Direct Esterification Protocols

Direct esterification is a straightforward approach where 2-methylglutaric acid is reacted with an excess of alcohol in the presence of a strong acid catalyst. This method is valued for its simplicity and effectiveness.

A common protocol involves the reaction of 2-methylglutaric acid with methanol, using a catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA). The reaction is typically conducted at the reflux temperature of the alcohol (e.g., 60-70°C for methanol) for several hours to drive the equilibrium towards the product. One described method involves the initial hydrolysis of 2-methylglutaronitrile (B1199711) to a mixture containing 2-methylglutaric acid, which is then esterified with methanol in the presence of an inorganic acid catalyst. This process can achieve high yields, with some reports indicating conversions of 85-90%. To improve the yield, by-products like water can be removed using a Dean-Stark apparatus.

Table 1: Acid-Catalyzed Direct Esterification of 2-Methylglutaric Acid

| Parameter | Condition |

|---|---|

| Starting Material | 2-Methylglutaric Acid |

| Reagent | Methanol |

| Catalyst | Sulfuric Acid (H₂SO₄) |

| Temperature | 60–70°C |

| Reaction Time | 1–5 hours |

| Typical Yield | >85% |

Anhydride-Mediated Esterification Strategies

An alternative two-step strategy involves the conversion of 2-methylglutaric acid to its cyclic anhydride, which is then reacted with an alcohol. This pathway can be advantageous as the ring-opening esterification of the anhydride is often rapid and occurs under milder conditions than direct diesterification.

The first step is the cyclization of 2-methylglutaric acid to form 2-methylglutaric anhydride, which can be achieved by heating, sometimes under vacuum or with a dehydrating agent like acetic anhydride. The resulting anhydride is then treated with an alcohol, such as methanol. The alcohol acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride and causing the ring to open, which, after proton transfer, initially forms a monoester. Subsequent esterification of the remaining carboxylic acid group yields the final diester, this compound. This second step can often proceed at room temperature. This method has been reported to produce the diester with high purity (94–97%).

Enzymatic Transesterification Approaches

Enzymatic methods are gaining prominence as they offer high selectivity and operate under mild, environmentally friendly conditions. Lipases are commonly employed enzymes for these transformations due to their ability to catalyze esterification and transesterification reactions effectively.

The synthesis of optically pure enantiomers of chiral compounds is of significant interest, particularly in the pharmaceutical industry. Biocatalysis provides a powerful tool for achieving high stereoselectivity. For derivatives of methylpentanedioate, such as 3-methylglutarates, enzymatic desymmetrization using lipases has been demonstrated to be an effective strategy.

In this approach, a prochiral starting material, such as 3-methylglutaric anhydride, undergoes a reaction catalyzed by an enzyme that selectively produces one enantiomer of the product over the other. For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used in the alcoholysis of 3-methylglutaric diazolides, a type of activated derivative, to produce optically pure glutarates. Although the methyl substituent is relatively small, which can pose a challenge for achieving high enzyme stereodiscrimination, two-step desymmetrization processes have been developed to enhance both enzyme activity and enantioselectivity. This principle of enzymatic kinetic resolution or desymmetrization can be applied to synthesize specific enantiomers of this compound, offering a route to enantiomerically pure products that are difficult to obtain through traditional chemical methods.

Biocatalysis aligns with the principles of green chemistry by offering sustainable alternatives to conventional chemical processes. The use of enzymes for producing compounds like this compound presents several environmental advantages.

Enzymatic reactions are typically conducted in aqueous solutions under mild conditions of temperature and pH, which significantly reduces energy consumption compared to traditional methods that may require high temperatures and pressures. Biocatalysts are derived from renewable resources and are biodegradable. They exhibit high specificity, which minimizes the formation of by-products and simplifies purification processes, leading to less waste. Furthermore, the development of immobilized enzymes allows for easy recovery and reuse of the biocatalyst for multiple reaction cycles, improving process economics and further reducing waste. This approach is being increasingly adopted for the production of various chemicals, including esters, to create more sustainable manufacturing processes.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Advantages | Key Considerations |

|---|---|---|

| Acid-Catalyzed Direct Esterification | Simple, one-step process; high conversion rates. | Requires strong acid catalyst; equilibrium-limited reaction. |

| Anhydride-Mediated Esterification | Milder conditions for esterification step; high purity. | Two-step process; requires anhydride formation. |

| Enzymatic Synthesis | High stereoselectivity; mild reaction conditions; sustainable. | Enzyme cost and stability; may require process optimization. |

Dimerization Reactions Leading to Substituted Pentanedioates

The formation of substituted pentanedioate (B1230348) structures can, in principle, be achieved through dimerization reactions, where two smaller molecules are joined to form the larger carbon skeleton. However, for the specific synthesis of this compound, this is not a commonly documented pathway in the surveyed scientific literature. Synthetic strategies predominantly rely on the functionalization of pre-existing C6 dicarboxylic acids like 2-methylglutaric acid.

In a broader context, dimerization reactions are a fundamental tool in organic synthesis for carbon-carbon bond formation. For instance, reductive dimerization or other catalytic dimerization processes could theoretically be envisioned to construct a substituted pentanedioate backbone from smaller unsaturated precursors. However, controlling the regioselectivity to specifically yield the 2-methyl substituted pattern of this compound via such a route would be a significant synthetic challenge. The more established and reliable methods remain those based on the modification of 2-methylglutaric acid and its derivatives.

Alkylation and Rearrangement Processes

Alkylation of pronucleophiles, particularly β-dicarbonyl compounds, is a classic and effective strategy for carbon-carbon bond formation, which can be adapted to synthesize the this compound backbone. pressbooks.publibretexts.org

The high acidity of the α-hydrogens in β-dicarbonyl compounds, such as malonic esters, makes them excellent substrates for alkylation reactions. pressbooks.pub Treatment with a suitable base, like sodium ethoxide, readily generates an enolate. pressbooks.publibretexts.org This enolate acts as a nucleophile and can undergo an SN2 reaction with an alkyl halide to introduce an alkyl group. pressbooks.publibretexts.org

The malonic ester synthesis is a specific application of this principle, used to convert alkyl halides into carboxylic acids. libretexts.org By choosing appropriate alkylating agents in a sequential process, it is possible to introduce the necessary substituents to form the this compound structure, followed by hydrolysis and decarboxylation steps. pressbooks.pubemu.edu.tr After a first alkyl group is added, a second alkylation can be performed on the remaining acidic α-hydrogen, allowing for the introduction of two different alkyl groups. pressbooks.pub

The products derived from alkylation can sometimes undergo subsequent intramolecular rearrangements, which can be a powerful tool for creating complex molecular architectures. While direct examples leading to this compound are not prominently featured, related rearrangement processes are well-documented in organic synthesis. For instance, the Dowd-Beckwith rearrangement involves a radical-mediated ring expansion where an alkyl radical adds to a carbonyl group, followed by β-scission to yield a more stable radical. nih.gov

In other systems, solvent choice can influence whether a reaction proceeds via a standard Claisen rearrangement or an intermolecular rearrangement. scirp.org For example, heating 1-cinnamyloxynaphthalene in decalin results in a Claisen rearrangement, whereas in diethylene glycol, both Claisen and intermolecular rearrangement products are formed. scirp.org Such rearrangements highlight the potential for post-alkylation modifications, where reaction conditions can be tuned to favor specific rearranged isomers. nih.gov

Michael-Type Addition Reactions for Pentanedioate Scaffold Construction

Michael additions represent a key strategy for forming the pentanedioate skeleton through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.netmdpi.com

A novel, base-free methodology for synthesizing glutamate (B1630785) derivatives, which possess the pentanedioate core structure, involves the phosphine-catalyzed Michael-type addition of arylidene-α-amino esters to electrophilic alkenes. researchgate.netmdpi.compreprints.org This transformation is complex, as it can lead to several products, but conditions can be optimized to favor the desired Michael adduct. researchgate.netmdpi.com

The reaction is typically performed by treating an imino ester with an acrylic system in the presence of a phosphine (B1218219) catalyst, such as dimethylphenylphosphine, in a solvent like toluene. preprints.orgnih.gov A slow, dropwise addition of the electrophilic alkene is crucial for maximizing the yield of the desired product. researchgate.netnih.gov This method provides direct access to functionalized pentanedioates, such as Dimethyl (E)-2-(benzylideneamino)-2-methylpentanedioate, in high yields and purity. nih.gov The reaction proceeds through the generation of a zwitterionic intermediate from the phosphine and the acrylate (B77674), which then participates in the Michael addition. mdpi.com

| Reactant 1 (Imino Ester) | Reactant 2 (Alkene) | Catalyst | Solvent | Key Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Generic Iminoester 1 | Electrophilic Alkene | Dimethylphenylphosphine | Toluene | Michael Adduct 2 | Up to 96% | preprints.orgnih.gov |

| Imino ester 1a | Methyl Acrylate (MA) | Various Phosphines | Toluene | Glutamate structure | Optimized | researchgate.netmdpi.com |

Regioselective and Chemoselective Control in Michael Processes

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone in the synthesis of 1,5-dicarbonyl structures like this compound. nih.govnih.gov Achieving regioselective and chemoselective control is paramount to prevent side reactions and ensure the desired product is formed.

Regioselectivity in the context of synthesizing this compound via a Michael addition involves the specific addition of a nucleophile to the β-carbon of a methyl-substituted α,β-unsaturated ester. For instance, the reaction between a malonic ester derivative and methyl methacrylate (B99206) is a key strategy. A patented method describes the synthesis of 2-methylglutaric acid, the parent acid of this compound, from diethyl malonate and methyl methacrylate. google.com This reaction is catalyzed by KF/Al2O3 and proceeds at elevated temperatures, followed by hydrolysis and decarboxylation to yield the final product. google.com The regioselectivity is controlled by the inherent reactivity of the Michael acceptor, where the β-carbon is the most electrophilic site for the nucleophilic attack of the malonate enolate.

Chemoselectivity is crucial when the reacting molecules possess multiple functional groups. In the synthesis of this compound precursors, catalysts can be employed to favor the Michael addition over other potential reactions like aldol (B89426) condensations or self-condensation of the reactants. The use of specific catalysts, such as chiral N,N′-dioxide metal complexes, has been shown to effectively catalyze tandem isomerization/α-Michael additions of β,γ-unsaturated 2-acyl imidazoles, leading to the formation of 1,5-dicarbonyl compounds with high stereoselectivity. nih.gov While not a direct synthesis of this compound, this demonstrates the principle of using catalysts to control the chemoselectivity of Michael-type reactions in the formation of 1,5-dicarbonyl structures.

The following table summarizes a selection of catalytic systems used in Michael additions for the synthesis of 1,5-dicarbonyl compounds, highlighting the catalyst, substrates, and the nature of the control exerted.

| Catalyst System | Michael Donor | Michael Acceptor | Type of Control | Reference |

| KF/Al2O3 | Diethyl malonate | Methyl methacrylate | Regioselective | google.com |

| Chiral N,N′-dioxide metal complexes | β,γ-unsaturated 2-acyl imidazoles | Itself (tandem reaction) | Regio- and Enantioselective | nih.gov |

| Chiral bis(oxazoline) copper(II) complexes | Cyclic ketoesters | Enones | Enantio- and Diastereoselective | nih.gov |

| Proline-derived organocatalysts | Aldehydes/Ketones | Nitroalkenes | Enantio- and Diastereoselective | mdpi.com |

Specialized Synthetic Routes

Beyond the more general Michael addition strategies, specialized routes have been developed for the synthesis of this compound and its derivatives, often employing highly reactive intermediates or de novo approaches for enhanced control.

Synthesis via 2-Methylpentanedioyl Dichloride Intermediates

A key specialized route involves the use of 2-methylpentanedioyl dichloride as a highly reactive intermediate. This acid dichloride can be readily prepared from 2-methylglutaric acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂).

A specific example is the synthesis of (S)-2-methylpentanedioyl dichloride from (S)-(+)-2-methylglutaric acid. The reaction is typically carried out by dissolving the diacid in thionyl chloride and heating the mixture. whiterose.ac.uk The excess thionyl chloride can be removed under reduced pressure, and the resulting dichloride can be used in subsequent reactions without further purification after washing. whiterose.ac.uk

The high reactivity of the acyl chloride groups allows for efficient reactions with a variety of nucleophiles, such as alcohols and amines, to form the corresponding diesters or diamides of 2-methylpentanedioic acid. This method is particularly useful for synthesizing complex molecules where mild reaction conditions are required for the final coupling step. For example, (S)-2-methylpentanedioyl dichloride has been used in the synthesis of chiral dimers for applications in photonic liquid crystals. whiterose.ac.uk The dichloride is reacted with a suitable phenol (B47542) derivative in the presence of a base to yield the desired bis-aryl ester of 2-methylpentanedioic acid. whiterose.ac.uk

Reaction Scheme: Synthesis and Use of 2-Methylpentanedioyl Dichloride

Regioselective De Novo Synthesis Applications

De novo synthesis refers to the construction of a molecule from simpler, readily available starting materials. In the context of this compound derivatives, regioselective de novo synthesis aims to build the carbon skeleton with the methyl group and dicarbonyl functionalities in the correct positions from the outset.

One such approach involves the ozonolysis of a cyclic precursor. For instance, the synthesis of (R)-2-(tert-Butyldimethylsilyloxymethyl)pentanedioic acid dimethyl ester, a derivative of this compound, has been achieved starting from a substituted cyclopentene (B43876) derivative. nih.gov The key step is the ozonolysis of the cyclopentene double bond to generate the two carbonyl groups of the pentanedioate backbone. The position of the methyl-bearing carbon is predetermined by the structure of the starting cyclic alkene. nih.gov

Another innovative de novo strategy involves the photocatalytic one-pot synthesis of α-substituted glutaric diesters from aldehydes and acrylates. chemrxiv.org This metal-free method utilizes the hydrogen atom transfer (HAT) property of an organic dye (Eosin Y) under visible light. An aldehyde is converted into a radical intermediate which then undergoes a Giese-type addition to two molecules of an acrylate, such as ethyl acrylate, to construct the α-substituted glutaric diester skeleton. chemrxiv.org By selecting the appropriate aldehyde, this method can be adapted to synthesize derivatives of this compound. This approach is notable for its sustainability, as it can be performed under natural sunlight. chemrxiv.org

The table below outlines key aspects of these regioselective de novo synthesis strategies.

| Starting Materials | Key Reaction | Product Type | Key Advantage | Reference |

| Substituted Cyclopentene | Ozonolysis | Dimethyl 2-(substituted-methyl)pentanedioate | High stereochemical control from chiral precursor | nih.gov |

| Aldehydes, Acrylates | Photocatalytic Giese-type addition | α-substituted glutaric diesters | Metal-free, sustainable (sunlight) | chemrxiv.org |

Mechanistic Investigations of 2 Methylpentanedioate Transformations

Hydrolytic Reaction Mechanisms

The hydrolysis of 2-methylpentanedioate involves the cleavage of its ester bonds to yield 2-methylglutaric acid and two equivalents of methanol (B129727). This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a dilute strong acid, such as HCl or H₂SO₄, the reaction proceeds through a multi-step mechanism. libretexts.orgchemguide.co.uk The reaction is reversible, and to drive it towards completion, an excess of water is typically used. chemguide.co.uk

The established mechanism for acid-catalyzed ester hydrolysis involves the following steps:

Protonation: The oxygen atom of the carbonyl group is protonated by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking water moiety to one of the methoxy (B1213986) groups, converting it into a good leaving group (methanol). chemguide.co.uk

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol. libretexts.org

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming the final carboxylic acid product. chemguide.co.uk This process occurs at both ester groups to fully hydrolyze the diester.

Base-Catalyzed Hydrolysis (Saponification): When heated with a base, such as aqueous sodium hydroxide (B78521), this compound undergoes saponification. This reaction is effectively irreversible because the final carboxylate ion is deprotonated by the base.

The mechanism involves two main stages:

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. byjus.com

Elimination: The intermediate collapses, expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group and forming the carboxylic acid. byjus.com

Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This acid-base reaction drives the equilibrium towards the products. An acidic workup is required to protonate the carboxylate and obtain the final 2-methylglutaric acid. byjus.com

Reductive Transformation Pathways

The ester functionalities of this compound can be reduced to alcohols. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of both ester groups on the this compound molecule results in the formation of 2-methyl-1,5-pentanediol.

The mechanism for the reduction of an ester with LiAlH₄ involves the following key steps:

Nucleophilic Attack: A hydride ion (H⁻), delivered from the AlH₄⁻ complex, attacks the electrophilic carbonyl carbon of one of the ester groups. This breaks the C=O pi bond and forms a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl bond and eliminating the methoxide ion (⁻OCH₃) as a leaving group. This step produces an aldehyde intermediate.

Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion from another LiAlH₄ molecule. This leads to the formation of a tetracoordinate aluminum alkoxide intermediate.

Protonation: An aqueous or acidic workup is then performed to protonate the alkoxide intermediate, yielding the primary alcohol. This sequence of reactions occurs at both ester sites of the this compound molecule.

Nucleophilic Substitution Reaction Mechanisms

While the alkyl portion of the ester can theoretically undergo an Sₙ2 reaction, nucleophilic substitution at the carbonyl carbon (nucleophilic acyl substitution) is the predominant pathway for esters like this compound. These reactions involve a nucleophile replacing the methoxy group (-OCH₃). Hydrolysis and reduction are classic examples of this. Another significant example is aminolysis, the reaction with an amine to form an amide.

The general mechanism for nucleophilic acyl substitution is a two-step addition-elimination process:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The carbonyl oxygen gains a negative charge.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. It reforms the carbon-oxygen double bond by eliminating the leaving group, which in this case is the methoxide ion (CH₃O⁻).

For a bimolecular nucleophilic substitution (Sₙ2) reaction to occur on the methyl group of the ester, a nucleophile would attack the methyl carbon, with the 2-methylglutarate carboxylate acting as the leaving group. This is a concerted, single-step process characterized by backside attack and inversion of stereochemistry at the carbon being attacked. libretexts.orgmasterorganicchemistry.com However, this pathway is less common for esters compared to nucleophilic acyl substitution.

| Reaction Type | Reagents | Product | Key Mechanistic Feature |

| Acidic Hydrolysis | H₂O, H⁺ catalyst | 2-Methylglutaric Acid | Protonation of C=O, formation of tetrahedral intermediate. libretexts.orgchemguide.co.uk |

| Basic Hydrolysis | H₂O, OH⁻ | 2-Methylglutarate Salt | Nucleophilic attack by OH⁻, irreversible deprotonation. byjus.com |

| Reduction | LiAlH₄, then H₃O⁺ | 2-Methyl-1,5-pentanediol | Two successive hydride attacks on the carbonyl carbon. |

| Nucleophilic Acyl Sub. | Amine (R-NH₂) | N-substituted-2-methylglutaramide | Addition-elimination via a tetrahedral intermediate. nsf.gov |

Catalytic Reaction Mechanisms

Catalysis offers powerful methods for transforming this compound and related compounds with high efficiency and selectivity.

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. ua.es These catalysts operate through various activation modes, such as forming iminium ions or enamines, or through hydrogen bonding interactions. mdpi.com

In the context of this compound derivatives, organocatalysts are crucial for constructing more complex molecules. For instance, in the synthesis of glutamate (B1630785) derivatives, a primary amine catalyst can condense with a keto-ester to form an enamine. This enamine can then participate in subsequent reactions. Similarly, chiral Brønsted acids can act as catalysts by activating electrophiles through hydrogen bonding, enabling enantioselective additions. nih.govbeilstein-journals.org A key example is the Rauhut–Currier dimerization of activated olefins, which can be catalyzed by tertiary amines like DABCO, proceeding through a transition state typical of a Morita–Baylis–Hillman (MBH) reaction. acs.org The systematic modification of organocatalysts can provide detailed mechanistic insights and allow for the optimization of reactions. nih.gov

Phosphines are highly effective organocatalysts for various transformations, particularly Michael-type addition reactions. researchgate.net The reaction of arylidene-α-amino esters with Michael acceptors like acrylates can be catalyzed by phosphines to produce substituted this compound derivatives, which are precursors to glutamates. preprints.org

A plausible mechanism for the phosphine-catalyzed Michael addition is as follows:

Catalyst Activation: The phosphine (B1218219) (e.g., Me₂PhP) performs a nucleophilic attack on the β-carbon of the Michael acceptor (e.g., methyl acrylate). preprints.org

Intermediate Formation: This attack generates a zwitterionic phosphonium (B103445) enolate intermediate. preprints.org

Michael Addition: This enolate intermediate then acts as the nucleophile, attacking the imino ester (the Michael donor). The slow addition of the acrylate (B77674) is often crucial to prevent dimerization of the Michael acceptor. preprints.org

Catalyst Regeneration: The resulting adduct eliminates the phosphine catalyst, which re-enters the catalytic cycle, yielding the final glutamate derivative. preprints.org

Another relevant phosphine-catalyzed transformation is the head-to-tail dimerization of alkyl crotonates, which yields functionalized 2-ethylidene-3-methylpentanedioates. This reaction is believed to proceed through a mechanism analogous to the Rauhut-Currier reaction, initiated by the nucleophilic addition of the phosphine to the crotonate. researchgate.net

| Catalyst | Reaction Type | Proposed Intermediate | Reference |

| Me₂PhP | Michael Addition | Zwitterionic phosphonium enolate | preprints.org |

| BIG-Ps | Dimerization | Rauhut-Currier type adduct | researchgate.net |

| PPh₃ | 3-Component Reaction | Ketene intermediate | nih.gov |

Transition metals are widely used to catalyze reactions involving esters. While specific metal-catalyzed transformations of this compound itself are not extensively detailed, the functional groups it contains are susceptible to well-known metal-catalyzed processes. For example, palladium catalysts (e.g., Pd/C) are known to be effective for C-H activation and arylation reactions on heterocyclic compounds, a transformation that could potentially be applied to derivatives of this compound. acs.org

Mechanistic insights from related systems suggest that metal ions can catalyze transformations by stabilizing key intermediates or by increasing the acidity of reactants. nih.gov In transamination reactions, which are relevant to the synthesis of amino acid derivatives like glutamate, metal ions such as Cu²⁺ and Co²⁺ are found to stabilize the crucial imine intermediate, thereby accelerating the reaction. nih.gov Other metals, like V⁵⁺, can function by increasing the acidity of a bound imine. nih.gov

Many transition metal-catalyzed reactions operate through a catalytic cycle that typically involves three main steps:

Oxidative Addition: The metal center inserts itself into a bond of the substrate.

Transmetalation or Insertion: A second substrate coordinates to the metal complex, followed by insertion into a metal-ligand bond.

Reductive Elimination: The final product is formed and expelled from the coordination sphere of the metal, regenerating the catalyst for the next cycle.

Visible light-induced transition metal catalysis is an emerging field where a metal complex can both absorb light and catalyze the reaction, enabling novel transformations. rsc.org

Intramolecular Acyl Migration Mechanisms

Intramolecular acyl migration is a significant rearrangement reaction in organic chemistry, particularly for polyfunctional compounds like derivatives of this compound. researchgate.net This process involves the transfer of an acyl group from one nucleophilic center to another within the same molecule. Such migrations are fundamental in various chemical transformations, including isomerization and cyclization reactions, and are often mediated by achieving a suitable molecular conformation that brings the reacting groups into proximity. researchgate.net The mechanism can be influenced by factors such as pH, steric hindrance, and the nature of the involved functional groups. researchgate.netcsic.es

Detailed research into related substituted pentanedioates (glutarates) and other esters provides insight into the likely mechanisms for this compound. ucsb.edu The transformation often proceeds through a cyclic transition state or intermediate, with five-membered rings being common. researchgate.net For derivatives of this compound, this can manifest as O-to-O acyl migration between the two carboxyl groups (or their ester derivatives) or as O-to-N migration in specifically synthesized amide derivatives. researchgate.net

Detailed Research Findings:

A critical transformation involving intramolecular acyl migration is the formation of cyclic anhydrides from monoesters of dicarboxylic acids like this compound. researchgate.netucsb.edu This reaction pathway underscores the importance of molecular conformation, which must allow for the close approach of the nucleophilic free carboxyl group to the electrophilic carbonyl carbon of the ester group. researchgate.net

Computational studies on complex derivatives have provided quantitative data on the feasibility of these migrations. For instance, a computational analysis of Dimethyl (E)-2-(((furan-2-carbonyl)oxy)(furan-2-yl)methylidene)-4-methylpentanedioate revealed that the intramolecular acyl migration proceeds via a cyclic transition state. acs.org The study calculated a relatively low activation energy barrier of 17.9 kcal/mol, indicating that the reaction can readily occur at room temperature. acs.org This research also corroborated that intramolecular pathways are often strongly favored over intermolecular ones, particularly when sterically bulky intermediates are involved. acs.org

The mechanism of acyl migration is heavily dependent on reaction conditions. In many systems, particularly in biological and peptide chemistry contexts which provide analogous models, the migration is pH-dependent. researchgate.netnih.gov O-N acyl migrations, for example, can be initiated under acidic conditions to form an O-acyl isopeptide, which can then revert to the more stable N-acyl form under neutral or slightly basic aqueous conditions. researchgate.netresearchgate.net While this compound lacks a nitrogen atom for such a direct analogy, the principle of pH-catalyzed migration via cyclic intermediates is a shared mechanistic feature. Studies on acyl migration in carbohydrates, which involves multiple hydroxyl groups, show that the process often proceeds through an anionic stepwise mechanism where the rate is dependent on the pKa of the hydroxyl group to which the acyl group is migrating. csic.es

Table 1: Factors Influencing Intramolecular Acyl Migration

| Factor | Description of Influence | Source(s) |

| pH / Catalysis | Migration can be catalyzed by acidic or basic conditions, which protonate or deprotonate key functional groups to facilitate nucleophilic attack. | researchgate.netresearchgate.net |

| Molecular Conformation | The reaction requires a conformation where the nucleophile and the acyl group are in close spatial proximity to form a cyclic intermediate. | researchgate.net |

| Steric Hindrance | Bulky substituents can hinder intermolecular reactions, thus favoring an intramolecular pathway. | acs.org |

| Electronic Properties | The electrophilicity of the acyl carbon and the nucleophilicity of the attacking atom significantly affect the reaction rate. | csic.es |

| pKa of Nucleophile | In base-catalyzed migrations, the acidity of the attacking nucleophile (e.g., a hydroxyl group) is a key determinant of the migration rate. | csic.es |

Table 2: Computational Data for Acyl Migration in a Methylpentanedioate Derivative

| Compound | Type of Migration | Calculated Activation Energy (kcal/mol) | Key Finding | Source |

| Dimethyl (E)-2-(((furan-2-carbonyl)oxy)(furan-2-yl)methylidene)-4-methylpentanedioate | Intramolecular Acyl Migration | 17.9 | The migration is energetically feasible at room temperature via a cyclic transition state. | acs.org |

Chirality and Stereoselective Synthesis of 2 Methylpentanedioate Derivatives

Enantioselective Synthesis Strategies for Chiral Pentanedioates

The creation of chiral pentanedioate (B1230348) derivatives, such as dimethyl 2-methylpentanedioate, in an enantiomerically pure form is often achieved through catalytic asymmetric hydrogenation. doi.org This method is considered an ideal approach due to its efficiency and atom economy. doi.org The process involves the hydrogenation of a prochiral precursor, like dimethyl 2-methyleneglutarate (B1258928), using a transition metal complexed with a chiral ligand. doi.org

One notable strategy involves the rhodium (Rh)-catalyzed enantioselective hydrogenation of dimethyl 2-methyleneglutarate. doi.org By employing a chiral ferrocene-based monodentate phosphoramidite (B1245037) ligand (FAPhos), high enantioselectivity (over 90% enantiomeric excess, or ee) and complete conversion can be achieved. doi.org For substrates with an aryl substituent on the methylene (B1212753) group, a P-stereogenic BoPhoz-type ligand has been used, yielding enantioselectivity up to 81% ee. doi.org

Another significant approach is the use of biocatalysis. Lipase-catalyzed desymmetrization, for instance, allows for a theoretical yield of 100% of a single enantiomer, which is a distinct advantage over kinetic resolution methods. nih.gov While direct enzymatic synthesis of this compound is a specific application, the principle of using enzymes to create chiral building blocks from symmetric precursors is a well-established and powerful strategy in asymmetric synthesis. nih.gov

The following table summarizes key findings in the enantioselective synthesis of chiral glutarate analogs, which are structurally related to pentanedioates.

Table 1: Enantioselective Synthesis of Chiral Glutarate Analogs

| Precursor | Catalyst/Ligand System | Product | Enantiomeric Excess (ee) | Conversion |

|---|---|---|---|---|

| Dimethyl 2-methyleneglutarate | Rh / FAPhos | Dimethyl this compound | > 90% | Full |

Data sourced from a study on the Rh-catalyzed enantioselective hydrogenation of dimethyl 2-methyleneglutarate and its derivatives. doi.org

Chiral Induction Mechanisms in Chemical Synthesis

Chiral induction is the process by which a chiral entity, such as a catalyst or auxiliary, influences a chemical reaction to favor the formation of one enantiomer or diastereomer over another. nih.gov In the context of synthesizing this compound derivatives, the mechanism of induction is fundamentally tied to the interaction between the substrate and the chiral catalyst in the transition state. ajchem-b.com

In transition metal-catalyzed reactions like asymmetric hydrogenation, the chiral ligand complexed to the metal center (e.g., Rhodium) creates a chiral environment. ajchem-b.com The substrate must coordinate with the metal center in a specific orientation to facilitate the reaction. The steric and electronic properties of the chiral ligand create a significant energy difference between the two possible diastereomeric transition states. The reaction proceeds preferentially through the lower-energy transition state, leading to the formation of one enantiomer in excess. mdpi.com

For example, in the Rh-catalyzed hydrogenation using chiral phosphorus ligands, the substrate (e.g., an unsaturated pentanedioate derivative) binds to the rhodium center. The chiral ligand's structure dictates the facial selectivity of the hydride transfer from the metal to the double bond of the substrate. ajchem-b.com The specific geometry and electronic nature of ligands like FAPhos or BoPhoz are designed to maximize the energy difference between the competing pathways, thus achieving high enantioselectivity. doi.org

Organocatalysis provides an alternative mechanism for chiral induction. Chiral organic molecules, such as those derived from amino acids or alkaloids, can act as catalysts. mdpi.com For instance, a chiral secondary amine catalyst can react with a ketone or aldehyde to form a chiral enamine or iminium ion intermediate. This intermediate then reacts with an electrophile, with the bulky groups on the catalyst sterically shielding one face of the intermediate, directing the electrophile to the other face and thus controlling the stereochemical outcome. mdpi.com While not specifically detailed for this compound in the provided context, this is a general mechanism applicable to the synthesis of chiral carbonyl compounds.

The effectiveness of chiral induction depends on several factors, including the structure of the substrate, the catalyst, the solvent, and the reaction temperature. dergipark.org.tr

Integration of Chiral Moieties in Self-Organizing Systems

The integration of chiral molecules like this compound derivatives into larger systems can lead to the formation of ordered supramolecular structures. rsc.org In these systems, the chirality at the molecular level is transferred and amplified to create macroscopic chiral properties. rsc.orgxmu.edu.cn This process of self-organization or self-assembly is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.gov

Chiral pentanedioates can act as building blocks or "tectons" in the creation of these systems. When a molecule containing a chiral this compound moiety is designed with other functional groups capable of intermolecular interactions, it can self-assemble into larger, well-defined structures like helices, sheets, or gels. rsc.orgresearchgate.net The inherent chirality of the pentanedioate unit can dictate the handedness of a resulting helical polymer or the specific twisting in a liquid crystalline phase. xmu.edu.cn

The resulting chiral supramolecular assemblies can exhibit unique optical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL), which are directly related to their higher-order chiral structure. xmu.edu.cnfrontiersin.org These properties make them interesting for applications in materials science, such as in the development of chiral sensors or optical materials. nih.gov The relationship between the enantiomeric excess (ee) of the chiral building block and the intensity of the CD signal of the supramolecular aggregate is not always linear; phenomena like the "majority-rules effect" can lead to significant chiral amplification. xmu.edu.cn

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Dimethyl this compound |

| Dimethyl 2-methyleneglutarate |

| 2-methylglutaric acid |

| FAPhos |

| BoPhoz |

Advanced Analytical Methodologies for 2 Methylpentanedioate Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-Methylpentanedioate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a comprehensive structural profile.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For esters of 2-methylpentanedioic acid, such as dimethyl this compound, ¹H and ¹³C NMR spectra provide definitive information about the arrangement of atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of dimethyl (S)-2-methylglutarate, a stereoisomer of dimethyl this compound, shows distinct signals corresponding to the different proton environments in the molecule. chemicalbook.com The two methoxy (B1213986) groups (-OCH₃) give rise to singlets around 3.67-3.68 ppm. The protons on the aliphatic chain appear as multiplets at various chemical shifts, and the methyl group attached to the chiral center typically appears as a doublet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. For 2-methylglutaric acid (the parent diacid), the carboxyl carbons (C=O) are highly deshielded, appearing at the downfield end of the spectrum (around 186-189 ppm). nih.govbmrb.io The aliphatic carbons resonate at higher field, with the methyl carbon being the most shielded. In the case of dimethyl this compound, the methoxy carbons would also be present, typically resonating around 50-55 ppm. The specific chemical shifts are sensitive to the solvent and pH. nih.gov

| Assignment | ¹H NMR Chemical Shift (ppm) of Dimethyl (S)-2-methylglutarate | ¹³C NMR Chemical Shift (ppm) of 2-Methylglutaric Acid |

| -CH₃ (on chain) | 1.181 (d) | 20.1 |

| -CH₂- (adjacent to C=O) | 2.35 (m) | 38.5 |

| -CH₂- (middle of chain) | 1.79-1.97 (m) | 33.6 |

| -CH- (chiral center) | 2.51 (m) | 45.5 |

| -OCH₃ | 3.674 (s), 3.682 (s) | N/A |

| C=O | N/A | 186.2, 189.2 |

Data for Dimethyl (S)-2-methylglutarate sourced from ChemicalBook. chemicalbook.com Data for 2-Methylglutaric acid sourced from PubChem and the Biological Magnetic Resonance Bank. nih.govbmrb.io

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For dimethyl this compound, the most characteristic absorption band is that of the carbonyl group (C=O) of the ester, which typically appears as a strong, sharp peak in the region of 1730-1750 cm⁻¹.

The IR spectrum of the closely related diethyl 2-methylglutarate shows a strong carbonyl absorption. nist.gov Additionally, C-H stretching vibrations from the methyl and methylene (B1212753) groups are observed in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the ester group are also present, typically in the 1000-1300 cm⁻¹ range. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.

| Functional Group | Typical IR Absorption Range (cm⁻¹) |

| C-H stretch (alkane) | 2850-3000 |

| C=O stretch (ester) | 1730-1750 |

| C-O stretch (ester) | 1000-1300 |

Data is based on typical values for esters and the spectrum of diethyl 2-methylglutarate. nist.gov

Mass Spectrometry (GC-MS, HRMS, EI-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is often characteristic of the compound's structure. For an ester like dimethyl this compound, common fragmentation pathways include the loss of a methoxy group (-OCH₃) or a methoxycarbonyl group (-COOCH₃).

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. docbrown.info It is particularly useful for analyzing complex mixtures and can be used to identify and quantify this compound in a sample.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of the molecular ion and its fragments. This is invaluable for confirming the identity of the compound. A ¹³C-labeled version of 2-methylglutaric acid is available, which can be used as an internal standard in MS-based quantification methods. sigmaaldrich.com

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC) are two of the most commonly used methods.

High-Performance Liquid Chromatography (HPLC) for Content Analysis

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For dicarboxylic acids and their esters, reversed-phase HPLC is a common approach. researchgate.netresearchgate.net The separation is based on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.

For the analysis of dicarboxylic acids, the mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile. sielc.comshodex.com Detection is typically achieved using a UV detector, often at a low wavelength (around 200-210 nm), as dicarboxylic acids have a weak chromophore. sielc.com Derivatization with a UV-absorbing agent can be employed to enhance sensitivity. researchgate.netresearchgate.net HPLC methods have been developed for the quantitative analysis of dicarboxylic acids in various matrices. nih.gov

Gas-Liquid Chromatography (GLC) for Conversion Determination

Gas-Liquid Chromatography (GLC), a type of gas chromatography, is well-suited for the analysis of volatile and thermally stable compounds like methyl esters of dicarboxylic acids. restek.com In GLC, the sample is vaporized and passed through a column containing a liquid stationary phase coated on a solid support. The separation is based on the differential partitioning of the components between the gas and liquid phases.

For the analysis of fatty acid methyl esters (FAMEs), which are structurally similar to dimethyl this compound, capillary columns with polar stationary phases are often used. nih.gov The conversion of a reaction can be determined by monitoring the disappearance of starting materials and the appearance of the product over time. The use of an internal standard allows for accurate quantification. nih.gov Derivatization of the parent dicarboxylic acid to its methyl ester is a common practice to increase volatility for GLC analysis. acs.orgresearchgate.net

Advanced Quality Control Protocols for Reproducibility

The reproducibility of analytical data for this compound is paramount for its reliable application in scientific research and industrial processes. Advanced quality control (QC) protocols are essential to ensure that analytical methods consistently produce accurate and precise results over time and across different laboratories. These protocols encompass the entire analytical workflow, from sample handling to data analysis, and are crucial for method validation and routine sample analysis. The implementation of robust QC measures minimizes analytical variability, thereby enhancing the confidence in the characterization and quantification of this compound.

To achieve this, a comprehensive quality control strategy should be established, incorporating the use of certified reference materials, internal standards, and rigorous statistical analysis of results. Key analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are subject to stringent validation procedures to guarantee their performance. scielo.brresearchgate.net These procedures assess parameters like linearity, accuracy, precision, and sensitivity.

Furthermore, advanced QC protocols involve the continuous monitoring of instrument performance and the implementation of corrective actions when deviations are observed. This proactive approach to quality assurance ensures the long-term reliability and reproducibility of analytical data for this compound.

Establishment of Reference Standards and Controls

The foundation of any reliable quantitative analysis is the availability of well-characterized reference standards. For this compound, this involves the use of a primary reference standard of high purity, which is used to prepare calibration standards and control samples. The purity of the reference standard itself must be rigorously assessed using a combination of analytical techniques to identify and quantify any impurities.

Internal standards are also a critical component of quality control, particularly in chromatographic methods. gtfch.org An ideal internal standard for this compound analysis would be a structurally similar compound that is not present in the samples being analyzed. For instance, in the gas chromatographic analysis of dicarboxylic acid esters, a deuterated analog or a homologous ester could be employed. The use of an internal standard helps to correct for variations in sample injection volume, detector response, and sample preparation efficiency, thereby improving the precision and accuracy of the analysis.

Control samples, prepared from a stable matrix containing a known concentration of this compound, are analyzed alongside unknown samples to monitor the performance of the analytical method. These controls are typically prepared at low, medium, and high concentrations to cover the expected analytical range.

| Parameter | Specification | Method of Verification |

| Primary Reference Standard Purity | > 99.5% | qNMR, HPLC-UV, GC-FID, Mass Spectrometry |

| Internal Standard Selection | Structurally similar, not present in sample | Method development and validation studies |

| Control Sample Concentrations | Low, Medium, High within calibration range | Gravimetric preparation and verification |

Table 1. Specifications for Reference Standards and Controls

Inter-laboratory Comparison and Proficiency Testing

To ensure consistency and comparability of results among different laboratories, inter-laboratory comparison studies and proficiency testing programs are indispensable. In these programs, a central organizing body distributes identical, homogeneous samples of this compound to participating laboratories for analysis. Each laboratory analyzes the samples using their own established methods and reports the results back to the organizer.

The data generated from these comparisons can be used to establish consensus values for the concentration of this compound in the proficiency testing materials and to set acceptance criteria for future analytical runs.

| Parameter | Acceptance Criteria | Purpose |

| Z-Score | |z| ≤ 2 | Assess individual laboratory performance |

| Coefficient of Variation (CV%) | < 15% | Evaluate overall method reproducibility |

| Bias | Within ± 10% of the consensus value | Identify systematic errors in a method |

Table 2. Typical Performance Indicators in Proficiency Testing

Method Validation and Performance Verification

Before an analytical method for this compound can be used for routine analysis, it must undergo a thorough validation process to demonstrate that it is fit for its intended purpose. demarcheiso17025.com Method validation is a systematic process that evaluates the performance characteristics of a method to ensure that it is reliable, accurate, and precise.

The key performance parameters that are assessed during method validation include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. scielo.br

Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing certified reference materials or by recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Once a method has been validated, its performance must be periodically verified to ensure that it continues to meet the established performance criteria. This may involve re-validating certain parameters or analyzing quality control samples on a regular basis.

| Analytical Technique | Parameter | Typical Value |

| GC-MS | Linearity (r²) | > 0.995 |

| Accuracy (% Recovery) | 90-110% | |

| Precision (RSD%) | < 10% | |

| LOQ | 0.1 - 1 µg/mL | |

| HPLC-UV | Linearity (r²) | > 0.998 |

| Accuracy (% Recovery) | 95-105% | |

| Precision (RSD%) | < 5% | |

| LOQ | 0.5 - 5 µg/mL |

Table 3. Typical Method Validation Parameters for this compound Analysis

Computational Chemistry and Theoretical Modeling of 2 Methylpentanedioate Systems

Quantum Chemical Calculations for Reaction Pathways and Intermediates

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of reaction mechanisms at the molecular level. nih.gov These methods are used to map out potential energy surfaces, identifying stable molecules (minima), transition states (saddle points), and the pathways that connect them. nih.gov For a molecule like 2-Methylpentanedioate, this allows for the prediction of its reactivity, the stability of its intermediates, and the energetic feasibility of various transformations.

Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods due to its favorable balance of accuracy and computational cost. mdpi.comnih.gov DFT is used to determine the electronic structure of molecules, where the energy of the system is calculated as a functional of the electron density. nih.gov

For this compound, DFT calculations can be applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Molecular Properties: Predict a wide range of properties such as dipole moments, polarizability, and molecular orbital energies (HOMO/LUMO), which are crucial for understanding reactivity. escholarship.org

Simulate Vibrational Spectra: Compute infrared (IR) and Raman spectra to aid in the identification and characterization of the molecule by comparing simulated spectra with experimental data. grafiati.comresearchgate.net

Investigate Reaction Mechanisms: Model the step-by-step process of chemical reactions involving this compound, such as hydrolysis or hydrogenation, by calculating the energies of reactants, products, and intermediates.

The accuracy of DFT results can depend on the choice of the functional (e.g., B3LYP, M06-2X, ωB97X-D) and the basis set (e.g., 6-31G(d), cc-pVTZ). nih.govnih.gov

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Conformer of this compound (Note: This table is an illustrative example of data that would be generated from DFT calculations.)

| Parameter | Atoms Involved | Calculated Value (B3LYP/6-31G(d)) |

|---|---|---|

| Bond Length | C=O (Ester 1) | 1.21 Å |

| Bond Length | C=O (Ester 2) | 1.21 Å |

| Bond Length | C-C (Backbone) | 1.54 Å |

| Bond Angle | O=C-O (Ester 1) | 123.5° |

| Bond Angle | C-C-C (Backbone) | 112.0° |

| Dihedral Angle | C1-C2-C3-C4 | -65.0° |

Understanding the energy landscape of a reaction is critical for predicting its rate and outcome. nih.gov Transition state theory involves identifying the highest energy point along a reaction coordinate, known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy, a key determinant of reaction kinetics. escholarship.org

Computational methods can locate these fleeting transition state structures and calculate their energies. nih.govnih.gov For reactions involving this compound, this analysis would involve:

Locating Transition States: Using algorithms like the quasi-Newton method to find the saddle point on the potential energy surface corresponding to the reaction of interest. nih.gov

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the minimum energy path from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species. nih.gov

These predictions are invaluable for understanding reaction mechanisms, such as the catalytic hydrogenation of the ester groups or the hydrolysis back to the corresponding diacid.

Table 2: Example of Predicted Energetics for a Hypothetical Reaction of this compound (Note: This table is an illustrative example of data that would be generated from transition state analysis.)

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (this compound + H₂O) | 0.0 | Initial State |

| Transition State 1 (TS1) | +25.5 | Activation Barrier for Hydrolysis Step 1 |

| Intermediate | -5.2 | Tetrahedral Intermediate |

| Transition State 2 (TS2) | +15.8 | Activation Barrier for Methanol (B129727) Elimination |

| Products | -10.1 | Final State |

Spectroscopic Data Simulation and Computational Validation

Computational spectroscopy is a powerful tool for interpreting and validating experimental data. alfa-chemistry.com By simulating spectra from first principles, researchers can assign spectral features to specific molecular motions or electronic transitions. grafiati.com For this compound, methods like DFT can be used to calculate vibrational frequencies, which correspond to the peaks in an IR or Raman spectrum. researchgate.netresearchgate.net This allows for a direct comparison between the theoretical and experimental spectrum, aiding in structural confirmation. alfa-chemistry.com Discrepancies between simulated and experimental spectra can point to environmental effects, such as solvent interactions or conformational changes, that can then be modeled more explicitly. nih.gov

Modeling of Catalytic Processes and Substrate-Catalyst Interactions

Many industrial processes involving esters like this compound rely on catalysis. For example, its synthesis or conversion often involves catalysts. google.com Computational modeling can elucidate the complex interactions between the substrate (this compound) and the catalyst at an atomic level. nih.govnih.govresearchgate.net These models can reveal:

The preferred binding mode of the substrate to the catalyst's active site.

The mechanism by which the catalyst lowers the activation energy of the reaction. mdpi.com

The role of specific catalyst features in determining selectivity and activity.

By understanding these interactions, more efficient and selective catalysts can be designed rationally.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in fields like drug discovery and materials science. nih.govnih.govnih.gov These methods aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or a specific property. nih.govnih.govu-tokyo.ac.jp For a series of derivatives of this compound, computational methods could be used to build QSAR models. researchgate.netresearchgate.net This involves calculating a set of molecular descriptors (e.g., volume, surface area, electronic properties, hydrophobicity) and using statistical methods to find a mathematical relationship with an observed activity. Such models can predict the activity of new, unsynthesized derivatives, prioritizing synthetic efforts towards more promising candidates. nih.gov

Conformational Analysis and Electronic Structure Investigations

For this compound, this analysis would reveal:

The geometries of the most stable conformers.

The energy differences between them, allowing for the calculation of their populations at a given temperature. sapub.org

The energy barriers to rotation between conformers.

Investigations into the electronic structure provide information on how electrons are distributed within the molecule. researchgate.netaps.org This includes mapping the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, which are key to understanding intermolecular interactions and chemical reactivity. escholarship.orgnih.gov

Catalytic Systems in 2 Methylpentanedioate Synthesis and Reactivity

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a crucial role in the synthesis of and reactions involving 2-methylpentanedioate. This approach often allows for milder reaction conditions and high selectivity due to the well-defined nature of the catalytic species.

Organocatalytic Systems (e.g., N-Heterocyclic Carbenes, Phosphines)

Organocatalysis utilizes small organic molecules to accelerate chemical transformations. In the context of this compound, N-heterocyclic carbenes (NHCs) and phosphines have emerged as powerful catalysts.

N-Heterocyclic Carbenes (NHCs):

NHCs are a class of stable carbenes that have found widespread use in catalysis. nih.govnih.govresearchgate.net Their strong σ-donating properties and steric tuneability make them effective ligands for transition metals and also potent organocatalysts in their own right. researchgate.net The generation of NHCs often involves the deprotonation of the corresponding azolium salt precursor. nih.gov Alternative methods include the dechlorination of 2-chloroazolium salts using electron-rich phosphines or the thermolysis of NHC adducts. nih.govresearchgate.net

In the synthesis of complex molecules, NHCs can be employed in various reactions. For instance, they can catalyze glycosylation reactions to form oligosaccharides containing 2-deoxysugar moieties with high stereoselectivity for α-linkages. nih.gov The design of chiral C2-symmetric NHC precursors allows for enantioselective catalysis. nih.gov

Phosphines:

Phosphines are another important class of organocatalysts and ligands in homogeneous catalysis. Their electronic and steric properties can be readily modified, influencing the outcome of catalytic reactions. nih.gov Electron-rich phosphines can be used to generate free NHCs from 2-chloroazolium salts through chloronium ion abstraction. nih.gov Rhodium-catalyzed direct arylation of phosphines provides a modular approach to synthesize biaryl monophosphine ligands, which are valuable in cross-coupling reactions. nih.gov

| Organocatalyst Type | Example | Role in Synthesis/Reactivity |

| N-Heterocyclic Carbenes (NHCs) | Thiourea-based NHCs | Catalyze α-selective glycosylation of galactals. nih.gov |

| Imidazolium-derived NHCs | Precursors for metal carbenoids used in catalysis. nih.gov | |

| Phosphines | Tris(1,3-tert-butylimidazolin-2-ylidenamino)phosphine | Reagent for the generation of free NHCs. nih.gov |

| Biaryl monophosphines | Ligands in transition metal-catalyzed cross-coupling reactions. nih.gov |

Metal-Complex Catalysis (e.g., Low Valent Ruthenium Complexes, Palladium)

Transition metal complexes are extensively used in homogeneous catalysis for a wide range of organic transformations. Low valent ruthenium complexes and palladium catalysts are particularly relevant to the synthesis and modification of esters like this compound.

Low Valent Ruthenium Complexes:

Ruthenium complexes, particularly those in the +2 oxidation state, are versatile catalysts. nih.gov Arene ruthenium(II) complexes, often with a "piano stool" geometry, have been synthesized and characterized for their catalytic potential. nih.gov These complexes can be stabilized by various ligands, including phosphines and arenes, which modulate their reactivity. nih.govmdpi.com The synthesis of these complexes often involves the reaction of a ruthenium precursor with the desired ligands. nih.govmdpi.comharvard.edu The stability of these complexes in solution, for example in DMSO, is an important factor for their application in catalysis. nih.gov

Palladium Catalysis:

Palladium is a highly versatile metal in catalysis, promoting a vast array of reactions such as cross-coupling, oxidation, and cyclization. mdpi.commdpi.com Palladium-catalyzed reactions are fundamental in the synthesis of fine chemicals and pharmaceuticals. mdpi.comrsc.org The catalytic cycle often involves Pd(0)/Pd(II) or Pd(II)/Pd(IV) intermediates. nih.gov

Palladium catalysts can be used for:

Cross-coupling reactions: Such as Suzuki-Miyaura, Heck, and Sonogashira reactions, which are powerful methods for forming carbon-carbon bonds. rsc.org

C-H activation: This allows for the direct functionalization of C-H bonds, offering a more atom-economical approach to synthesis. nih.gov

Cyclization reactions: Palladium can catalyze intramolecular reactions to form heterocyclic compounds. nih.govresearchgate.net For instance, Pd(II)-catalyzed cyclization of phenolic (E)-allylic trichloroacetimidate (B1259523) precursors can yield 2-vinyl oxygen heterocycles with high enantioselectivity. nih.gov

Aromatization: Pd/C can be used to aromatize cyclic systems, as demonstrated in the synthesis of carbazole (B46965) alkaloids from N-arylcyclohexane enaminones. nih.gov

DFT calculations have been employed to understand the mechanistic details of palladium-catalyzed reactions, such as the methylcyclopropanation of norbornenes. frontiersin.org

| Metal Catalyst | Ligand/System | Application in Synthesis/Reactivity |

| Ruthenium(II) | Arene, Phosphine (B1218219) | Potential for various catalytic transformations. nih.gov |

| Palladium(0)/Palladium(II) | Phosphines, NHCs | Cross-coupling, C-H activation, cyclization, aromatization. mdpi.commdpi.comnih.govnih.govnih.gov |

Heterogeneous Catalysis (e.g., Pd/C)

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gas-phase reactants. youtube.com This offers the significant advantage of easy separation of the catalyst from the reaction mixture, facilitating recycling and continuous processes. youtube.comrsc.org

A prominent example of a heterogeneous catalyst is palladium on carbon (Pd/C) . This catalyst is widely used for various transformations, including hydrogenation and aromatization reactions. nih.gov In the synthesis of carbazole alkaloids, for instance, Pd/C has been effectively used for the aromatization of 3-anilino-2-cyclohexen-1-ones to the corresponding diarylamines. nih.gov The efficiency of heterogeneous catalysts depends on maximizing the contact area between the active metal and the reactants, often achieved by depositing a thin layer of the metal on a high-surface-area support. youtube.com

While the distinction between homogeneous and heterogeneous catalysis can sometimes be blurred, particularly in transition-metal catalyzed reactions, the development of robust and recyclable heterogeneous catalysts is a key area of research. rsc.org

Biocatalysis and Enzymatic Systems

Biocatalysis utilizes enzymes or whole cells to perform chemical transformations. This approach is highly valued for its exceptional selectivity (chemo-, regio-, and stereoselectivity) and its operation under mild, environmentally benign conditions. mdpi.commdpi.com

Lipase-Mediated Transformations

Lipases are a class of enzymes that have shown remarkable versatility in organic synthesis. mdpi.com While their natural function is the hydrolysis of fats, they can catalyze a wide range of reactions, including esterification and transesterification, making them relevant for the synthesis and modification of esters like this compound. mdpi.com Lipases are particularly valued for their ability to perform enantioselective transformations, which is crucial for the synthesis of chiral molecules. frontiersin.org For example, lipases can be used in the synthesis of chiral primary alcohols, which are intermediates for nonsteroidal anti-inflammatory drugs. mdpi.com

Enzyme Immobilization Techniques in Synthesis

A major challenge in using free enzymes in industrial processes is their instability and the difficulty of separating them from the reaction mixture. nih.govnih.govEnzyme immobilization addresses these issues by confining the enzyme to a solid support, which enhances its stability, allows for reusability, and simplifies product purification. mdpi.comnih.govmdpi.com

Several immobilization techniques exist, including:

Adsorption: Enzymes can be physically adsorbed onto a carrier material through non-covalent interactions. mdpi.com

Entrapment: Enzymes can be encapsulated within a porous matrix, such as calcium alginate or carrageenan. nih.govmdpi.comgoogle.com Carrageenan-immobilized enzymes have been shown to be stable and active in organic solvents. google.com

Covalent Bonding: Enzymes can be covalently attached to a support material, which can provide a very stable immobilization. mdpi.commdpi.com

Cross-Linking: Enzymes can be cross-linked to form aggregates (CLEAs), creating a solid, catalyst-free biocatalyst. mdpi.com

| Biocatalytic System | Description | Advantages |

| Lipase-Mediated | Use of lipase (B570770) enzymes for reactions like esterification and transesterification. mdpi.com | High stereoselectivity, mild reaction conditions. mdpi.comfrontiersin.org |

| Immobilized Enzymes | Enzymes confined to a solid support. mdpi.comnih.govmdpi.com | Enhanced stability, reusability, simplified purification. mdpi.comnih.gov |

| Co-immobilized Enzymes | Multiple enzymes for a cascade reaction on the same support. nih.gov | Increased efficiency of multi-step syntheses. nih.gov |

Catalyst Design and Optimization Strategies for Enhanced Selectivity and Yield

The synthesis and reactivity of this compound are critically influenced by the design and optimization of catalytic systems. Achieving high selectivity and yield necessitates a focus on catalyst characteristics such as active sites, support materials, and morphology, as well as the fine-tuning of reaction conditions.

Catalyst Design Principles

Effective catalyst design for the synthesis of dialkyl dicarboxylates like this compound often involves the strategic use of bifunctional catalysts that possess both acidic and basic sites. The balance between these sites is crucial for activating the reactants and guiding the reaction pathway towards the desired product while minimizing side reactions.

Acidic and Basic Sites: The esterification of dicarboxylic acids is typically an acid-catalyzed process. The efficiency of these catalysts is dependent on their acidity, thermal and chemical stability, and their selectivity towards the desired ester. mdpi.com For reactions involving carbonates, such as the synthesis of dimethyl carbonate (a potential precursor or reactant in related syntheses), catalysts with both acidic and basic properties have shown significant efficacy. For instance, a flower-like cerium dioxide (CeO₂) catalyst has demonstrated high conversion and selectivity in the synthesis of dimethyl carbonate from CO₂ and methanol (B129727). rsc.org This catalyst possesses both basicity and acidity, which are key to its performance. rsc.org The interplay of Brønsted and Lewis acidity can also be exploited to enhance conversion and selectivity. mdpi.com

Metal-Supported Catalysts: The use of metal-supported catalysts is a prominent strategy in related chemical transformations. For example, in the conversion of levulinic acid to 2-methyltetrahydrofuran (B130290) (2-MTHF), bimetallic catalysts such as nickel-copper (Ni-Cu) and nickel-cobalt (B8461503) (Ni-Co) have shown superior activity and selectivity. mdpi.com The formation of mixed metal particles in these catalysts enhances their catalytic activity and improves the yield of the desired product. mdpi.com Similarly, palladium catalysts, when combined with specific quinoline-pyridone ligands, can achieve highly site-selective reactions on dicarboxylic acids. researchgate.net

The morphology of the catalyst can affect mass transfer and the accessibility of active sites. Studies on the thermocatalytic decomposition of dimethyl methylphosphonate (B1257008) using CeO₂ nanomaterials with different morphologies (nanoparticles, nanorods, and nanocubes) revealed that the reaction pathways can vary with the catalyst's shape. mdpi.com Specifically, CeO₂ nanorods exhibited higher catalytic performance compared to irregular nanoparticles and nanocubes. mdpi.com In another example, a flower-like CeO₂ catalyst used for dimethyl carbonate synthesis showed high resistance to deactivation under optimal reaction conditions, indicating the importance of a stable morphology. rsc.org

Optimization Strategies for Enhanced Selectivity and Yield

To maximize the selectivity and yield of this compound, several optimization strategies can be employed, focusing on reaction parameters and catalyst modifications.

Control of Reaction Parameters: The selectivity of dicarboxylic acid esterification is influenced by temperature, the ratio of reactants, and the type of catalyst and alcohol used. lpnu.ua For instance, in the synthesis of dimethyl carbonate over a flower-like CeO₂ catalyst, the optimal conditions were found to be a temperature of 120 °C, a specific catalyst weight, a 1:1 feed ratio of methanol to CO₂, and a pressure of 30 bar, which resulted in a high methanol conversion and dimethyl carbonate selectivity and yield. rsc.org

In the conversion of levulinic acid using a Ni-Co/γ-Al₂O₃ catalyst, hydrogen pressure was a critical parameter. Increasing the H₂ pressure from 10 bar to 50 bar significantly raised the yield of 2-MTHF, while a further increase to 60 bar did not lead to improvement, indicating a saturation of active sites. mdpi.com Reaction time is another crucial factor; extending the reaction time can increase the yield of the desired product, but excessively long times may promote side reactions. mdpi.com

Use of Dehydrating Agents and Solvents: In esterification reactions, the removal of water, a byproduct, can shift the reaction equilibrium towards the formation of the product. mdpi.com The use of dehydrating agents like molecular sieves is a common strategy. mdpi.com In the synthesis of dimethyl carbonate, 2-cyanopyridine (B140075) has been effectively used as a dehydrating agent. rsc.org The choice of solvent can also play a major role in modifying selectivity. researchgate.net Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), can increase the solubility and reactivity of the starting materials. mdpi.com

Catalyst Modification and Stability: Enhancing the stability and reusability of catalysts is crucial for industrial applications. Recent approaches in catalyst design include the electrochemical grafting of diazonium salts to form stable heterogeneous catalysts. nih.gov The stability of a Ni-Co/γ-Al₂O₃ catalyst was demonstrated through reusability experiments, which showed only a slight decrease in the conversion of levulinic acid and the yield of 2-MTHF over four consecutive cycles. mdpi.com

The following interactive data tables showcase research findings from related catalytic systems, illustrating the impact of catalyst design and reaction conditions on product yield and selectivity.

| Catalyst | Reactants | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| Flower-like CeO₂ | CH₃OH, CO₂ | 120 | 30 | - | 86.6 (CH₃OH) | 99.3 (DMC) | 86.0 (DMC) | rsc.org |

| Ni-Co/γ-Al₂O₃ | Levulinic Acid, H₂ | 240 | 50 | 5 | 92 | - | 73 (2-MTHF) | mdpi.com |

| Ni-Co/γ-Al₂O₃ | Levulinic Acid, H₂ | 240 | 10 | - | - | - | 33 (2-MTHF) | mdpi.com |

| Au/CeO₂-PVA | Furfural, Methanol | 120 | - | - | 100 | 100 | 100 (Methyl 2-furoate) | researchgate.net |

| Catalyst | Support | Key Feature | Application | Finding | Reference |

| Pd with L1/L2 ligands | - | Quinoline-pyridone ligands | Site-selective lactonization of dicarboxylic acids | Different ligands direct C-H activation to either β or γ positions. | researchgate.net |